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An In-Depth Technical Guide to the Discovery and Development of (R)-BAY-85-8501

Executive Summary
(R)-BAY-85-8501 is a novel, orally available, selective, and reversible inhibitor of human

neutrophil elastase (HNE), a key serine protease implicated in the pathophysiology of various

inflammatory pulmonary diseases. An excess of HNE activity contributes to tissue degradation

and persistent inflammation in conditions such as non-cystic fibrosis bronchiectasis (non-CF

BE), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3]

Developed by Bayer, BAY-85-8501 emerged from a dedicated medicinal chemistry program

that successfully optimized a dihydropyrimidinone lead structure to achieve picomolar potency

by conformationally locking the molecule in its bioactive state.[1][4] Preclinical studies

demonstrated significant efficacy in animal models of acute lung injury, emphysema, and

pulmonary hypertension.[1][5][6] Subsequent clinical trials in healthy volunteers and patients

with non-CF BE have established a favorable safety and tolerability profile and confirmed target

engagement, though a short-term Phase IIa study did not demonstrate significant

improvements in clinical endpoints like pulmonary function.[2][7] This document provides a

comprehensive technical overview of the discovery, mechanism of action, and preclinical and

clinical development of (R)-BAY-85-8501.

Discovery and Lead Optimization
The journey to identify BAY-85-8501 began with a high-throughput screening campaign that

identified a hexahydroquinoline as a promising, albeit moderately potent, starting point.[8]
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Through extensive medicinal chemistry, this initial hit was evolved into a novel class of

dihydropyrimidinone inhibitors.[1]

A pivotal breakthrough in achieving exceptional potency was the application of a "conformation

freezing" strategy. By introducing a strategically positioned methyl sulfone substituent, the

molecule was locked into its bioactive conformation, enabling an induced-fit binding mode and

tight interactions with the S1 and S2 pockets of the HNE active site.[1][4] This structural

modification synergistically boosted the inhibitory potency by over two orders of magnitude,

resulting in the identification of (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-

[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, designated as BAY-85-

8501.[1][4] The synthesis was achieved via a nine-step sequence.[1][8]

Mechanism of Action
Human neutrophil elastase is a powerful serine protease stored in the azurophilic granules of

neutrophils.[1][9] Upon release during an inflammatory response, HNE degrades critical

components of the extracellular matrix, including elastin and collagen, leading to irreversible

tissue damage, as seen in the airway dilation characteristic of bronchiectasis.[1][9]

Beyond its direct structural damage, HNE perpetuates the inflammatory cycle. It can cleave a

variety of proteins, leading to the activation of other destructive enzymes like matrix

metalloproteinases (MMPs) and the degradation of natural protease inhibitors (e.g., TIMPs).[1]

This creates a protease-antiprotease imbalance that favors chronic inflammation and

progressive tissue destruction.[2][3] BAY-85-8501 acts by selectively and reversibly binding to

HNE, blocking its enzymatic activity and helping to restore this critical balance.
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Preclinical Development
In Vitro Profile
BAY-85-8501 demonstrated exceptional potency and selectivity for HNE in biochemical assays.

Parameter Value Reference

HNE IC₅₀ 65 pM [5]

MNE Kᵢ 6 nM [5]

Selectivity Highly selective for HNE [1][5][6]

In Vivo Efficacy Models
The therapeutic potential of BAY-85-8501 was evaluated in several rodent models of lung

disease.
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Preclinical Evaluation Workflow for BAY-85-8501

HNE-Induced Acute Lung Injury (ALI) in Mice: In a model where lung injury is directly caused

by exogenous HNE, oral administration of BAY-85-8501 one hour prior to the insult

completely prevented lung injury and inflammation. A significant reduction in lung
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hemorrhage was observed at a dose of 0.01 mg/kg, with a significant effect on neutrophil

counts at 0.1 mg/kg.[3][5]

Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice: In a model mimicking

emphysema, treatment with BAY-85-8501 led to significant reductions in right ventricular

systolic pressure and right ventricular hypertrophy, which was associated with improved

exercise capacity.[6]

Monocrotaline (MCT)-Induced Pulmonary Hypertension (PH) in Rats: In a rat model of PH, a

10 mg/kg oral dose of BAY-85-8501 significantly reduced right ventricular pressure and

hypertrophy, improved right ventricular dysfunction, and decreased markers of ventricular

and pulmonary remodeling, including osteopontin, TIMP-1, and IL-8.[6]

Preclinical Pharmacokinetics
The pharmacokinetic profile was characterized in rats, demonstrating good oral bioavailability

and a long half-life.[6]

Parameter (Rats) Intravenous (i.v.) Oral (p.o.)

Clearance 0.5 L/h·kg 1.3 L/h·kg

Half-life 8.5 hours 6.7 hours

Bioavailability - 24%

Clinical Development
The clinical development of BAY-85-8501 progressed from single and multiple dose studies in

healthy volunteers to a Phase IIa trial in patients with non-CF bronchiectasis.
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Phase I: Single Ascending Dose (SAD)
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Clinical Development Pathway of BAY-85-8501

Phase I Studies (Healthy Volunteers)
A first-in-human, single-dose-escalation study evaluated doses from 0.05 mg to 1.0 mg in 37

healthy male subjects.[2] This was followed by a multiple-dose study over 14 days with doses

from 0.3 mg to 1 mg in 26 healthy males.[3]
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Phase I Study Key Findings Reference

Single Ascending Dose

Safe and well-tolerated up to

1.0 mg. Fast absorption (Tₘₐₓ

≈ 1 hr). Very long half-life (145-

175 hrs), supporting once-daily

dosing. Dose-proportional

pharmacokinetics.

[2]

Multiple Ascending Dose

Safe and well-tolerated.

Confirmed suitability for once-

daily dosing. Ex-vivo zymosan

challenge showed up to 90%

HNE inhibition at trough (24

hrs post-dose), confirming

target engagement.

[3]

Phase IIa Study (Non-CF Bronchiectasis)
A randomized, double-blind, placebo-controlled trial (NCT01818544) was conducted to assess

the safety and tolerability of 1 mg BAY-85-8501 administered once daily for 28 days in 94

patients with non-CF BE.[7][10]

Primary Outcome (Safety): The drug demonstrated a favorable safety and tolerability profile.

Treatment-emergent adverse events (TEAEs) were reported in 66% of patients on BAY-85-

8501 compared to 77% on placebo, with most being mild or moderate.[7]

Secondary Outcomes (Efficacy & Biomarkers):

Target Engagement: A statistically significant decrease in HNE activity in blood following

ex-vivo zymosan challenge was observed in the treatment group versus placebo (P =

0.0250).[7]

Clinical Endpoints: No significant changes from baseline were observed in pulmonary

function parameters or health-related quality of life.[7]

Other Biomarkers: There were no significant differences in other inflammatory or tissue

damage biomarkers in sputum, blood, or urine between the groups.[7]
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Pharmacokinetics: Trough plasma concentrations reached a plateau after two weeks of daily

dosing.[7]

The study concluded that while BAY-85-8501 was safe and well-tolerated, a longer treatment

duration is necessary to evaluate potential clinical efficacy in this patient population.[7]

Experimental Protocols
HNE Inhibition Assay

Enzyme: Isolated Human Neutrophil Elastase (HNE).

Substrate: A suitable fluorogenic peptide substrate, such as MeOSuc-AAPV-AMC, is used.[1]

Procedure: The assay is conducted at a physiological pH of 7.4. Enzyme activity is

measured by monitoring the fluorescence increase upon substrate cleavage in the presence

of varying concentrations of the test compound (BAY-85-8501). IC₅₀ values are then

calculated from the resulting concentration-response curves.[1]

Ex-vivo Zymosan Whole Blood Challenge
Objective: To measure HNE inhibition in a physiological matrix, reflecting target engagement

in patients.

Procedure: Whole blood samples are collected from subjects. Zymosan, a yeast cell wall

component, is added to the blood to stimulate neutrophils and induce the release of HNE.[3]

[11] The activity of the released HNE is then measured in the plasma or serum supernatant.

The assay is performed on samples taken before and after drug administration to quantify

the level of HNE inhibition.[3][7]

Animal Model: HNE-Induced Acute Lung Injury
Species: Mouse.

Procedure:

Test animals are administered BAY-85-8501 orally.[5]
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After a set period (e.g., 1 hour), animals are anesthetized, and Human Neutrophil Elastase

is instilled directly into the lungs via an intratracheal route to induce injury.[5]

After a further period, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is

collected.

Endpoints are assessed from the BAL fluid and lung tissue, including hemoglobin

concentration (as a measure of hemorrhage) and neutrophil count (as a measure of

inflammation).[5]

Conclusion
(R)-BAY-85-8501 is a testament to a successful structure-based drug design campaign,

resulting in a highly potent, selective, and orally bioavailable inhibitor of Human Neutrophil

Elastase. Its development was underpinned by a strong preclinical data package

demonstrating efficacy in relevant animal models of pulmonary disease. Clinical studies have

confirmed its safety, tolerability, and ability to engage its target, HNE, in humans. While a short-

term Phase IIa study in non-CF bronchiectasis did not meet clinical efficacy endpoints, the

favorable safety profile and confirmed mechanism of action support the rationale for further

investigation in longer-duration trials to fully elucidate its therapeutic potential in chronic

inflammatory lung diseases.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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